1-[2-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[2-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one is a heterocyclic compound that features a thiazole ring fused with a piperidine ring and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under acidic conditions.
Piperidine Ring Formation: The piperidine ring is usually formed by the hydrogenation of pyridine derivatives.
Coupling Reaction: The thiazole and piperidine rings are coupled using a suitable linker, such as an alkyl halide, under basic conditions.
Propenone Addition: The final step involves the addition of a propenone moiety to the coupled product using a Claisen-Schmidt condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated thiazole derivatives.
Scientific Research Applications
1-[2-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-[2-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- 1-[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one
- 1-[2-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Uniqueness: 1-[2-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to benzothiazole and oxazole derivatives. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[2-(1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-2-10(14)13-7-4-3-5-9(13)11-12-6-8-15-11/h2,6,8-9H,1,3-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCFZPUGNZDZDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCCC1C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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